![molecular formula C10H14N2O2S B2734540 N,N-dimethyl-2,3-dihydro-1H-indole-6-sulfonamide CAS No. 155110-45-5](/img/structure/B2734540.png)
N,N-dimethyl-2,3-dihydro-1H-indole-6-sulfonamide
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Description
“N,N-dimethyl-2,3-dihydro-1H-indole-6-sulfonamide” is a compound that belongs to the class of organic compounds known as indolines . These are compounds containing an indole moiety, which consists of a pyrrolidine ring fused to benzene to form 2,3-dihydroindole .
Synthesis Analysis
A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N -alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Molecular Structure Analysis
The molecular structure of “N,N-dimethyl-2,3-dihydro-1H-indole-6-sulfonamide” is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .Chemical Reactions Analysis
The main decomposition product of “N,N-dimethyl-2,3-dihydro-1H-indole-6-sulfonamide” acts as a nucleating agent for DMBI-H with the overall effect of boosting conductivity of the final doped P (NDI2OD-T2) films .Physical And Chemical Properties Analysis
The molecular weight of “N,N-dimethyl-2,3-dihydro-1H-indole-6-sulfonamide” is 119.1638 . The IUPAC Standard InChIKey is LPAGFVYQRIESJQ-UHFFFAOYSA-N .Scientific Research Applications
Rapid Synthesis of Trisubstituted Indoles
This compound can be used in a one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks .
Organic n-Doping Technology
The compound has potential applications in organic n-doping technology . The results of this research will be useful for identifying applications of current organic n-doping technology and will drive the design of next-generation n-type dopants that are air stable and capable of doping low-electron-affinity host materials in organic devices .
Boosting Conductivity of Doped Films
Its main decomposition product acts as a nucleating agent for DMBI-H with the overall effect of boosting conductivity of the final doped P (NDI2OD-T2) films .
Biological Evaluations
Further biological evaluations were then performed to show that 41 was active against human lung cancer A549, breast cancer MCF7, and colon adenocarcinoma HT-29 cells with ED 50 values of 2.5, 5.5, and 1.9 µg/mL, respectively .
Synthesis of Indole Derivatives
Indoles are a significant heterocyclic system in natural products and drugs . They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
6. Construction of Indoles in Selected Alkaloids In this review, we aim to highlight the construction of indoles as a moiety in selected alkaloids . Indoles, both natural and synthetic, show various biologically vital properties .
properties
IUPAC Name |
N,N-dimethyl-2,3-dihydro-1H-indole-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-12(2)15(13,14)9-4-3-8-5-6-11-10(8)7-9/h3-4,7,11H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWZKJPZQKSTHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(CCN2)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-2,3-dihydro-1H-indole-6-sulfonamide |
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